molecular formula C21H18ClN3O2 B10888047 2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide

2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide

Cat. No.: B10888047
M. Wt: 379.8 g/mol
InChI Key: SJOMNNVSRZNEAV-UCQKPKSFSA-N
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Description

2-{2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a carbohydrazonoyl group, and a phenoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylhydrazine with 2-hydroxybenzaldehyde to form a hydrazone intermediate. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-{2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}-N~1~-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(4-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}-N~1~-PHENYLACETAMIDE
  • 2-{2-[2-(2-BROMOPHENYL)CARBOHYDRAZONOYL]PHENOXY}-N~1~-PHENYLACETAMIDE
  • 2-{2-[2-(2-METHYLPHENYL)CARBOHYDRAZONOYL]PHENOXY}-N~1~-PHENYLACETAMIDE

Uniqueness

The uniqueness of 2-{2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}-N~1~-PHENYLACETAMIDE lies in its specific structural features, such as the presence of the chlorophenyl group and the carbohydrazonoyl linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds with different substituents.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

2-[2-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C21H18ClN3O2/c22-18-11-5-6-12-19(18)25-23-14-16-8-4-7-13-20(16)27-15-21(26)24-17-9-2-1-3-10-17/h1-14,25H,15H2,(H,24,26)/b23-14-

InChI Key

SJOMNNVSRZNEAV-UCQKPKSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=N\NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=NNC3=CC=CC=C3Cl

Origin of Product

United States

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